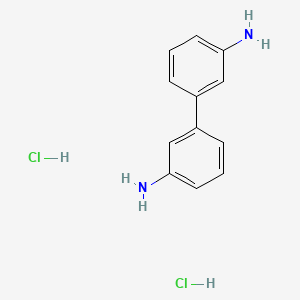

1,1'-Biphenyl-3,3'-diamine dihydrochloride

Description

The exact mass of the compound 1,1'-Biphenyl-3,3'-diamine dihydrochloride; 95% is 256.0534038 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1'-Biphenyl-3,3'-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl-3,3'-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-aminophenyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;;/h1-8H,13-14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGJSDCRERCLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 1,1'-Biphenyl-3,3'-diamine dihydrochloride

[1][2]

Executive Summary

1,1'-Biphenyl-3,3'-diamine dihydrochloride (often abbreviated as m-Tolidine or 3,3'-DAB in specific polymer contexts, though distinct from 3,3'-diaminobenzidine) is a critical aromatic diamine monomer used primarily in the synthesis of high-performance polyimides and polyamides .[1][2] Unlike its para-substituted isomer (Benzidine), which is linear and highly crystalline, the 3,3' (meta) substitution pattern of this molecule introduces a structural "kink" and torsional twist between the phenyl rings.[1] This geometric disruption inhibits chain packing and crystallization, thereby significantly enhancing the solubility and optical transparency of the resulting polymers without sacrificing thermal stability.[3] This guide details its structural properties, synthesis pathways, and application protocols in materials science.[1]

Part 1: Chemical Identity & Molecular Architecture[3]

Core Identification Data

| Property | Specification |

| Chemical Name | 1,1'-Biphenyl-3,3'-diamine dihydrochloride |

| Synonyms | 3,3'-Diaminobiphenyl dihydrochloride; m-Benzidine dihydrochloride |

| CAS Number (Free Base) | 2050-89-7 (Referenced for parent structure) |

| Molecular Formula | C₁₂H₁₂N₂[1][2][4] · 2HCl |

| Molecular Weight | 257.16 g/mol (Salt); 184.24 g/mol (Free Base) |

| Appearance | Off-white to gray crystalline powder |

| Solubility | Soluble in water, methanol; Free base soluble in DMSO, DMAc |

Structural Analysis: The "Meta-Effect"

The defining feature of this molecule is the placement of amine groups at the meta (3,3') positions.[1]

-

Conformational Twist: The steric interaction between protons at the 2,2' and 6,6' positions prevents the two phenyl rings from becoming coplanar. The dihedral angle is typically 35°–45°.[1][2][3]

-

Electronic Isolation: The meta-linkage reduces conjugation across the biphenyl system compared to the para-isomer.[1][2][3] This results in a hypsochromic shift (blue shift) in UV-Vis absorption, making it ideal for colorless polyimide (CPI) films.[1][2]

Figure 1: Structural connectivity highlighting the meta-substitution that drives solubility and optical properties.[1][2]

Part 2: Synthesis & Purification Protocols[3]

The synthesis typically avoids direct nitration of biphenyl, which favors 4,4' and 2,4' isomers. The preferred route utilizes Ullmann coupling followed by reduction.[1][2][3]

Synthesis Workflow

-

Coupling: 1-Chloro-3-nitrobenzene is coupled using copper bronze (Ullmann reaction) to form 3,3'-dinitrobiphenyl.[1][2]

-

Reduction: The nitro groups are reduced to amines using Hydrazine hydrate/Pd-C or Tin(II) chloride.[1][2][3]

-

Salt Formation: The free amine is treated with concentrated HCl to precipitate the dihydrochloride salt, which is more stable against oxidation than the free base.[1][3]

Figure 2: Synthetic pathway from nitrobenzene precursors to the dihydrochloride salt.

Purification (Recrystallization)

To ensure polymer-grade purity (>99.5%), the salt must be recrystallized.[1][2]

-

Dissolve crude dihydrochloride in minimum boiling water containing 1-2% HCl (to prevent hydrolysis).[1][2][3]

-

Add activated charcoal (1 wt%) and reflux for 15 mins to remove colored impurities.

-

Cool filtrate slowly to 4°C. Collect white/gray needles.

-

Critical Step: Dry under vacuum at 60°C over P₂O₅. The salt is hygroscopic.[1][2][3]

Part 3: Applications in High-Performance Polymers[1][2]

Polyimide Synthesis (CPIs)

3,3'-Diaminobiphenyl is a gold standard for synthesizing Colorless Polyimides (CPIs) for flexible display substrates.[1][2]

-

Mechanism: The meta-linkage introduces a "kink" that increases Free Fractional Volume (FFV).[1][2][3]

-

Result:

Protocol: Two-Step Polyamic Acid Route

Reagents:

-

Diamine: 1,1'-Biphenyl-3,3'-diamine (Free base must be liberated from HCl salt using NaOH/Water extraction prior to polymerization).[1][2]

-

Dianhydride: 6FDA (for transparency) or BPDA (for thermal stability).[1][2][3]

Procedure:

-

Neutralization: Convert dihydrochloride to free base using 10% NaOH. Extract with Ethyl Acetate, dry over MgSO₄, and evaporate.[1]

-

Polymerization: Dissolve diamine in DMAc under N₂ flow.

-

Addition: Add dianhydride in batches at 0°C to control exotherm.

-

Stirring: Stir at RT for 24h to form viscous Polyamic Acid (PAA).

-

Imidization: Thermal curing (stepwise up to 300°C) or Chemical imidization (Acetic Anhydride/Pyridine).[1][2][3]

Figure 3: Workflow for converting the salt precursor into high-performance polyimide films.[1][2]

Part 4: Safety & Handling (E-E-A-T)[1][2]

Mutagenicity Warning

While 3,3'-diaminobiphenyl is distinct from Benzidine (4,4'), it is an aromatic amine and tests positive in Ames Salmonella assays (strains TA98/TA100 with S9 activation).[1]

-

Hazard Classification: Suspected Carcinogen / Mutagen.[1][2][3]

-

Handling: Use a dedicated glovebox or fume hood.[1][2][3] Wear nitrile gloves (double gloving recommended).[1][2][3]

-

Decontamination: Clean surfaces with 10% bleach solution followed by ethanol to degrade amine residues.[1][2][3]

Stability[2]

-

Oxidation: The free base oxidizes rapidly in air (turning brown).[1][2][3] The dihydrochloride salt is significantly more stable but should still be stored under Argon/Nitrogen in a desiccator.[1][2][3]

-

Hygroscopic: The salt absorbs moisture, which alters stoichiometry during polymerization.[3] Always dry before weighing.[1][2][3]

References

-

PubChem. (2025).[1][2][3][5] (1,1'-Biphenyl)-3,3'-diamine Compound Summary. National Library of Medicine.[1][2][3] [Link][1][2]

-

Hasegawa, M., et al. (2015).[1][3] Colorless Polyimides with Low Coefficient of Thermal Expansion Derived from 3,3'-Diaminobiphenyl. Journal of Polymer Science Part A. [Link]

-

NIST Chemistry WebBook. (2024).[1][2][3] 3,3'-Diaminobiphenyl Spectra and Properties. [Link][1][2]

Sources

- 1. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 2. (1,1'-Biphenyl)-3,3'-diamine | C12H12N2 | CID 74912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. 26.3-nitroaniline is subjected to the treatment of various reagents in th.. [askfilo.com]

- 5. 3,3'-Diaminobenzidine tetrahydrochloride | C12H18Cl4N4 | CID 23892 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Comparative Solubility of 1,1'-Biphenyl-3,3'-diamine dihydrochloride in Water vs. Ethanol: A Framework for Experimental Determination

An In-depth Technical Guide for Researchers

Abstract and Core Directive

This technical guide addresses the solubility of 1,1'-Biphenyl-3,3'-diamine dihydrochloride, a key bifunctional aromatic amine, in two common laboratory solvents: deionized water and ethanol. In the absence of established quantitative values, we first present a theoretical analysis grounded in physical-organic chemistry to predict the compound's relative solubility. We then provide a comprehensive, field-proven experimental workflow based on the OECD Guideline 107 shake-flask method, coupled with a robust HPLC-UV analytical procedure for accurate quantification. This document is designed to serve not as a static data sheet, but as a complete methodological guide for researchers to generate reliable, publication-quality solubility data.

Physicochemical Profile and Theoretical Solubility Analysis

1,1'-Biphenyl-3,3'-diamine dihydrochloride is an ionic salt. Its structure consists of a relatively large, nonpolar biphenyl backbone, which contributes to hydrophobicity. However, the presence of two amine functional groups, which are fully protonated in the dihydrochloride salt form (Ar-NH₃⁺), introduces strong ionic character.

Solubility is fundamentally governed by the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" provides a predictive foundation.

-

In Water: Water is a highly polar, protic solvent with a high dielectric constant (~80). It is an excellent solvent for ionic salts. The primary solute-solvent interactions will be strong ion-dipole forces between the protonated ammonium cations (Ar-NH₃⁺) and the negative dipole of water (oxygen atom), and between the chloride anions (Cl⁻) and the positive dipole of water (hydrogen atoms). Furthermore, water's ability to form extensive hydrogen bond networks can effectively solvate the ions, overcoming the crystal lattice energy of the salt.

-

In Ethanol: Ethanol (CH₃CH₂OH) is also a polar, protic solvent, but it is significantly less polar than water, with a much lower dielectric constant (~24.5). It has both a polar hydroxyl group and a nonpolar ethyl group. While it can form hydrogen bonds and engage in dipole-dipole interactions, these forces are weaker than those in water. It will be less effective at shielding the positive and negative ions from each other, making it more difficult to overcome the lattice energy of the salt. However, the nonpolar biphenyl backbone of the solute will have a more favorable interaction with ethanol's ethyl group than with water.

Prediction: Based on first principles, 1,1'-Biphenyl-3,3'-diamine dihydrochloride is expected to be significantly more soluble in water than in ethanol. The powerful ion-dipole interactions with water will be the dominant factor, favoring dissolution of the ionic salt. While qualitative data from analogous compounds like 3,3'-Dichlorobenzidine dihydrochloride show it to be "sparingly soluble in water and readily soluble in alcohol"[1], this reversal is likely due to the increased hydrophobicity from the two large chlorine atoms, which shifts the balance of interactions. For the unsubstituted title compound, the ionic character is expected to dominate.

Conceptual Solvation Model

The following diagram illustrates the theoretical interactions driving the differential solubility.

Caption: Conceptual model of solvation forces.

Experimental Protocol: Determination of Aqueous and Ethanolic Solubility

This protocol follows the "Shake-Flask Method," a globally recognized standard for solubility measurement. It is a self-validating system when paired with a properly calibrated analytical method.

Part A: Equilibration via Shake-Flask Method

Rationale: The objective is to create a saturated solution where the rates of dissolution and precipitation are at equilibrium. This ensures the measured concentration represents the true solubility limit at a given temperature.

Materials:

-

1,1'-Biphenyl-3,3'-diamine dihydrochloride

-

Deionized water (Type 1)

-

Ethanol (≥99.5%, ACS grade)

-

Orbital shaker with a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

0.22 µm chemically-resistant syringe filters (e.g., PTFE) and syringes

Procedure:

-

Preparation: For each solvent (water and ethanol), prepare at least three replicate vials.

-

Addition of Solute: Add an excess amount of 1,1'-Biphenyl-3,3'-diamine dihydrochloride to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add ~100 mg of solid to 10 mL of solvent.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker set to 25 °C. Agitate at a moderate speed (e.g., 150 rpm) for a preliminary period of 24 hours.

-

Mid-Point Check: After 24 hours, stop agitation, allow the solid to settle, and carefully sample the supernatant for analysis (as described in Part B).

-

Continued Equilibration: Return the vials to the shaker and continue agitation for another 24 hours (48 hours total).

-

Final Sampling: After 48 hours, stop agitation and allow the solids to settle for at least 2 hours within the temperature-controlled chamber.

-

Filtration: Carefully draw the supernatant into a syringe. Attach a 0.22 µm syringe filter and discard the first ~1 mL to saturate the filter material. Collect the subsequent filtrate into a clean, labeled analysis vial. This step is critical to remove all undissolved microparticulates.

-

Dilution: Immediately perform a precise, quantitative dilution of the filtrate with the appropriate mobile phase for HPLC analysis to bring the concentration within the range of the calibration curve. Record the dilution factor accurately.

-

Verification of Equilibrium: Analyze the samples from the 24-hour and 48-hour time points. If the calculated concentrations are statistically identical, equilibrium was reached at 24 hours. If not, a longer equilibration time is required.

Part B: Quantification via High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC with a UV detector is an ideal method for quantifying aromatic amines due to their strong UV absorbance. A multi-point calibration curve ensures the accuracy and trustworthiness of the measurement.

Materials & Instrumentation:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade acetonitrile, water, and an acid modifier (e.g., trifluoroacetic acid or formic acid)

-

Volumetric flasks and pipettes

Procedure:

-

Method Development: Develop an isocratic or gradient HPLC method capable of resolving the analyte peak from any impurities. A typical starting point:

-

Mobile Phase: 40:60 Acetonitrile:Water with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for the absorbance maximum (λ_max) using the DAD; likely around 254 nm or 280 nm.

-

Injection Volume: 10 µL.

-

-

Preparation of Calibration Standards:

-

Accurately weigh ~10 mg of 1,1'-Biphenyl-3,3'-diamine dihydrochloride and dissolve it in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL primary stock solution.

-

Perform serial dilutions to prepare a series of at least five calibration standards (e.g., 50, 25, 10, 5, and 1 µg/mL).

-

-

Calibration Curve Generation:

-

Inject each standard in triplicate and record the peak area.

-

Plot the average peak area versus the known concentration for each standard.

-

Perform a linear regression on the data. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification. An R² value > 0.999 is required for a trustworthy calibration.

-

-

Sample Analysis:

-

Inject the diluted filtrates from the solubility experiment (Part A, Step 8) in triplicate.

-

Average the resulting peak areas.

-

-

Calculation of Solubility:

-

Use the calibration curve equation to calculate the concentration of the diluted sample: Concentration_diluted = (Average_Peak_Area - y_intercept) / slope.

-

Multiply this by the dilution factor to find the concentration in the original saturated solution: Solubility = Concentration_diluted * Dilution_Factor.

-

Express the final result in appropriate units (e.g., mg/mL or g/L) and include the standard deviation of the replicates.

-

Workflow Visualization

The following diagram outlines the complete experimental process for determining solubility.

Sources

difference between 3,3'-diaminobiphenyl and 4,4'-diaminobiphenyl (benzidine)

An In-depth Technical Guide to the Isomeric Diaminobiphenyls: A Comparative Analysis of 3,3'-Diaminobiphenyl and 4,4'-Diaminobiphenyl (Benzidine)

Executive Summary

The biphenyl scaffold, a simple construct of two connected phenyl rings, gives rise to a vast family of chemical derivatives. Among these, the diaminobiphenyls are of significant industrial and research importance. However, the seemingly minor shift in the position of the two amino groups—from the meta (3,3') to the para (4,4') position—creates a profound chasm in their chemical behavior, application profile, and biological impact. 4,4'-Diaminobiphenyl, commonly known as benzidine, is a compound of notorious toxicological significance, a confirmed human carcinogen whose use is now severely restricted. In stark contrast, its isomer, 3,3'-diaminobiphenyl, and particularly its tetraamino derivative, is a cornerstone of modern histochemical techniques and a valuable monomer for high-performance polymers. This guide provides an in-depth, comparative analysis of these two isomers, moving from fundamental structure and synthesis to their divergent applications and, most critically, the mechanistic basis for their dramatically different toxicological profiles.

Part 1: The Foundation: Molecular Structure and Physicochemical Properties

The core difference between these two molecules lies in the topology of their amino substituents on the biphenyl framework. This seemingly simple positional isomerism dictates molecular symmetry, polarity, and intermolecular interactions, which in turn govern their physical properties.

The IUPAC systematic name for benzidine is [1,1'-Biphenyl]-4,4'-diamine, while its isomer is [1,1'-Biphenyl]-3,3'-diamine.[1][2][3] The numbering of the biphenyl system starts at the carbon atom of the phenyl-phenyl bond, proceeding around the ring.[4][5] The second ring is denoted with primed locants (1', 2', etc.).[4][5]

4,4'-Diaminobiphenyl (Benzidine): The para substitution results in a highly symmetric, linear molecule. This planarity and symmetry facilitate efficient crystal lattice packing.

3,3'-Diaminobiphenyl: The meta substitution disrupts this linearity, creating a more angular or "kinked" molecular geometry. This steric arrangement hinders close packing and affects its ability to participate in extended conjugated systems in the same manner as the para isomer.

Caption: Comparative molecular structures. Note: The common laboratory reagent is often 3,3',4,4'-tetraaminobiphenyl (DAB)[6][7], a derivative of the 3,3' isomer.

Comparative Physicochemical Data

The structural differences are directly reflected in the macroscopic physical properties of the two isomers.

| Property | 4,4'-Diaminobiphenyl (Benzidine) | 3,3'-Diaminobiphenyl | Reference(s) |

| CAS Number | 92-87-5 | 91-95-2 | [1][6][7][8][9] |

| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₄N₄ | [7][9][10] |

| Molecular Weight | 184.24 g/mol | 214.27 g/mol | [7][9][10] |

| Appearance | White to reddish crystalline powder | White to slightly purplish solid | [8][10][11][12] |

| Melting Point | 122-128 °C | 175-179 °C | [13] |

| Solubility | Poorly soluble in cold water; soluble in hot water and alcohol. | Soluble in water. | [1][11][12] |

| Basicity (pKa) | Dibasic; pKa1 ≈ 4.97, pKa2 ≈ 3.79 | Not readily available | [1] |

| Data for 3,3',4,4'-tetraaminobiphenyl (DAB) is often more readily available and used here for comparison as a representative of the 3,3' class. |

Part 2: Synthesis and Chemical Reactivity

The synthetic routes to these isomers are fundamentally different, which has historically influenced their cost and availability.

Synthesis Pathways

4,4'-Diaminobiphenyl (Benzidine): The classic and most notable route to benzidine is the Benzidine Rearrangement . This process involves two key steps:

-

Reduction of Nitrobenzene: Nitrobenzene is reduced, typically with iron powder or zinc in an alkaline medium, to form 1,2-diphenylhydrazine (hydrazobenzene).

-

Acid-Catalyzed Rearrangement: Treatment of the hydrazobenzene with strong mineral acids induces a[14][14] sigmatropic rearrangement to yield 4,4'-diaminobiphenyl.[1][15]

3,3'-Diaminobiphenyl & Derivatives: There is no direct equivalent to the benzidine rearrangement for the meta isomer. Synthesis often proceeds from an already-formed biphenyl core. A common laboratory and industrial synthesis for its derivatives involves:

-

Starting Material: 3,3'-Dichlorobenzidine is a common precursor.

-

Ammonolysis: This chlorinated biphenyl is treated with ammonia at high temperature and pressure, often in the presence of a copper catalyst, to substitute the chlorine atoms with amino groups.[16][17]

Caption: Simplified pathway of benzidine's metabolic activation to a carcinogen.

3,3'-Diaminobiphenyl: A Different Toxicological Story

While any aromatic amine should be handled with care, 3,3'-diaminobiphenyl and its derivatives do not share the same level of proven human carcinogenicity as benzidine. [12]While potentially toxic, its structural "kink" is thought to interfere with the specific metabolic activation cascade that makes the 4,4' isomer so dangerous. The meta geometry may render it a poor substrate for the specific peroxidase enzymes that generate the ultimate carcinogenic species, or it may alter its transport and distribution in a way that prevents concentration in the bladder. However, it is still classified as a potential carcinogen and must be handled with appropriate safety protocols.

Part 5: Analytical Methodologies and Protocols

Accurate detection and quantification of diaminobiphenyls are essential for environmental monitoring and ensuring workplace safety. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique.

Common Detection Methods:

-

HPLC with UV Detection: Suitable for detecting benzidines, typically monitoring at wavelengths around 280 nm. [18]* HPLC with Electrochemical Detection (ED): Offers higher sensitivity and selectivity, making it ideal for trace-level analysis in environmental samples. [18][19][20][21]* Gas Chromatography/Mass Spectrometry (GC/MS): Often used for confirmation, typically requiring chemical derivatization of the amine groups to increase volatility. [19]

Protocol: Determination of Benzidine in Water by HPLC (Based on EPA Method 605)

This protocol provides a summarized workflow for the analysis of benzidine in wastewater samples.

1.0 Sample Preparation: Liquid-Liquid Extraction

-

Measure 1.0 L of the water sample into a 2-L separatory funnel.

-

Adjust the sample pH to >11 with 10 N NaOH.

-

Add 60 mL of chloroform to the funnel. Shake vigorously for 2 minutes. Allow the layers to separate.

-

Drain the chloroform (bottom) layer into a 250-mL beaker.

-

Repeat the extraction two more times with fresh 60-mL aliquots of chloroform, combining all extracts.

-

Transfer the combined extract back to a clean separatory funnel.

-

Extract the chloroform phase with 20 mL of 1 M HCl. Shake for 2 minutes, allow layers to separate, and drain the chloroform layer (discard).

-

Drain the aqueous acid layer into a beaker. Neutralize with NaOH and re-extract with chloroform as in steps 3-4.

-

Concentrate the final chloroform extract and exchange the solvent to methanol. Adjust the final volume to 1.0 mL.

2.0 HPLC Analysis

-

Instrument: HPLC system equipped with an electrochemical detector.

-

Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm).

-

Mobile Phase: 50:50 Acetonitrile:0.1 M Acetate Buffer (pH 4.7).

-

Flow Rate: 1.5 mL/min.

-

Detector: Electrochemical detector operated at an oxidative potential of +0.8 V. [18]6. Injection: Inject a 20 µL aliquot of the prepared extract.

-

Quantification: Compare the peak area of the analyte to a calibration curve prepared from certified benzidine standards.

Conclusion

The cases of 3,3'- and 4,4'-diaminobiphenyl provide a compelling lesson in chemical specificity. A simple change in substituent position from meta to para transforms a valuable building block for modern polymers and a critical tool for biological imaging into a potent, well-established human carcinogen. This divergence underscores the absolute necessity for researchers and drug development professionals to look beyond simple 2D structures and consider the profound impact of three-dimensional geometry and metabolic fate. Understanding these structure-activity and structure-toxicity relationships is not merely an academic exercise; it is fundamental to the safe and innovative application of chemistry in science and industry.

References

-

National Center for Biotechnology Information (2024). Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens. NCBI Bookshelf. Available at: [Link]

-

Government of Canada (1993). Benzidine - Canada.ca. Available at: [Link]

-

Ashby, J., & Paton, D. (1980). Comparative activity of 4,4'-diaminobiphenyl (benzidine) and its terphenyl analogue, 4,4''-diaminoterphenyl, in two in vitro assays for potential carcinogenicity. Carcinogenesis, 1(9), 801-2. Available at: [Link]

-

National Center for Biotechnology Information (2001). ANALYTICAL METHODS - Toxicological Profile for Benzidine. NCBI Bookshelf. Available at: [Link]

-

Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (2004). Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase. Journal of Biochemical and Molecular Toxicology, 18(3), 159-65. Available at: [Link]

-

Bos, R. P., Brouns, R. M., van Doorn, R., Theuws, J. L., & Henderson, P. T. (1981). Metabolism of benzidine-based dyes and the appearance of mutagenic metabolites in urine of rats after oral or intraperitoneal administration. Toxicology, 21(2), 157-68. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) (2001). Benzidine | Public Health Statement. CDC. Available at: [Link]

- Salem Press Encyclopedia of Health (2023). Benzidine and dyes metabolized to benzidine. Research Starters.

-

Wise, R. W., Zenser, T. V., & Davis, B. B. (1985). Oxidative activation of benzidine and its derivatives by peroxidases. Environmental Health Perspectives, 64, 171-8. Available at: [Link]

- Smith, B. J., DeBruin, L., Josephy, P. D., & Eling, T. E. (1992). Mutagenic activation of benzidine requires prior bacterial acetylation and subsequent conversion by prostaglandin H synthase to 4-nitro-4'-(acetylamino)biphenyl. Chemical Research in Toxicology, 5(3), 431-9.

- International Journal of Advanced Research in Science, Communication and Technology (2022). A Review Paper on Benzidine. IJARSCT, 2(2).

-

Wikipedia. Benzidine. Available at: [Link]

-

U.S. Environmental Protection Agency (1984). Method 605: Benzidines. Available at: [Link]

- Puig, D., & Barcelo, D. (1995). Trace-Level Determination of Benzidine and 3,3'-Dichlorobenzidine in Aqueous Environmental Samples by Online Solid-Phase Extraction-Liquid Chromatography with Coulometric Detection.

-

National Center for Biotechnology Information (2001). Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. NCBI Bookshelf. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). 3,3'-DICHLOROBENZIDINE (and its salts). Available at: [Link]

-

Thermo Fisher Scientific. 4,4'-Diaminobiphenyl-2,2'-disulfonic acid hydrate. Available at: [Link]

-

YouTube (2020). IUPAC NOMENCLATURE OF BIPHENYLS. Available at: [Link]

-

YouTube (2020). IUPAC names of Biphenyl compounds. Available at: [Link]

-

Cymer Chemicals. 3,3' -Diamino Diphenyl Sulfone (33DDS). Available at: [Link]

-

Wikipedia. Biphenyl. Available at: [Link]

- Google Patents (2009). US7601873B2 - Method of manufacturing 3,3′,4,4′-tetraaminobiphenyl.

-

Ataman Kimya. 3,3'-DIMETHYLBENZIDINE. Available at: [Link]

-

Angene Chemical. 2,2'-dimethyl-4,4'-diaminobiphenyl(CAS# 84-67-3 ). Available at: [Link]

-

ILO International Chemical Safety Cards (ICSC). ICSC 1666 - 3,3'-DIAMINOBENZIDINE. Available at: [Link]

-

Bionity. Benzidine. Available at: [Link]

-

European Patent Office (2009). EP1727781A1 - PROCESS FOR THE PREPARATION OF HIGH QUALITY 3,3',4,4'-TETRAMINOBIPHENYL. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). Benzidine - NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

-

Wikipedia. 3,3'-Diaminobenzidine. Available at: [Link]

-

NIST WebBook. 3,3'-Diaminobenzidine. Available at: [Link]

- Google Patents (1991). US4987258A - 4,4'-diaminodiphenyl compounds, process for their preparation and their use.

-

Patsnap (2009). Method of manufacturing 3, 3' , 4, 4'-tetraaminobiphenyl. Available at: [Link]

-

Chemistry Stack Exchange (2015). What is the preferred IUPAC name of 4-propionyl biphenyl?. Available at: [Link]

-

ResearchGate (2015). Chemical structures of some representative benzidine-based dyes. Available at: [Link]

-

PubChem. 3,3'-Diaminobenzidine. Available at: [Link]

-

Wikipedia. 3,3'-Dichlorobenzidine. Available at: [Link]

-

PubChem. Biphenyl. Available at: [Link]

- Google Patents (1976). US3943175A - Synthesis of pure 3,3'-diaminobenzidine.

Sources

- 1. Benzidine - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. 3,3'-Diaminobenzidine - Wikipedia [en.wikipedia.org]

- 7. 3,3'-Diaminobenzidine [webbook.nist.gov]

- 8. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CAS-92-87-5, 4,4-Diamino Biphenyl Manufacturers, Suppliers & Exporters in India | 025642 [cdhfinechemical.com]

- 10. chemimpex.com [chemimpex.com]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. 3,3'-Diaminobenzidine: properties, applications and toxicity_Chemicalbook [chemicalbook.com]

- 13. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 14. Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzidine [bionity.com]

- 16. 3,3'-Diaminobenzidine synthesis - chemicalbook [chemicalbook.com]

- 17. US3943175A - Synthesis of pure 3,3'-diaminobenzidine - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. epa.gov [epa.gov]

- 21. academic.oup.com [academic.oup.com]

Technical Guide: Meta-Substituted Biphenyl Diamines in Material Science

Executive Summary: The "Meta" Advantage

In the architecture of high-performance materials, the biphenyl diamine core is a ubiquitous scaffold. However, the vast majority of commercial applications rely on para-substituted isomers (e.g., benzidine derivatives like 4,4'-diaminobiphenyl).[1] While these linear "rod-like" structures offer high mechanical strength, they suffer from poor solubility, difficult processing, and strong charge-transfer complex (CTC) formation, which degrades optical transparency.[1]

Meta-substituted biphenyl diamines —specifically 3,3'-diaminobiphenyl (3,3'-DABP) and 2,2'-disubstituted-4,4'-diamines (like TFMB) —represent a critical structural divergence.[1] By introducing a "kink" or steric twist into the backbone, these monomers disrupt the planar stacking of polymer chains without sacrificing thermal stability. This guide details the physicochemical mechanisms, synthesis protocols, and applications of these materials, focusing on their role in Colorless Polyimides (CPIs), Thermally Rearranged (TR) polymers for gas separation, and OLED hole transport layers.[1]

Structural Classification & Mechanistic Logic[1]

To apply these materials effectively, one must distinguish between the two primary "meta" configurations.

Class A: Meta-Linked Amines (3,3'-Isomers)

Here, the amine groups are located at the 3,3' positions relative to the biphenyl bridge.[1]

-

Geometry: Introduces a ~120° angle (kink) in the polymer backbone.

-

Effect: drastically increases free volume and entropy, improving solubility in polar aprotic solvents (NMP, DMAc).[1]

-

Key Monomer: 3,3'-Diaminobiphenyl (DABP).[1]

Class B: Meta-Functionalized Benzidines (2,2'-Substituted)

Here, the amines remain at the 4,4' (para) positions, but bulky substituents (e.g., -CF3, -CH3) are placed at the 2,2' positions (meta to the amine, ortho to the bridge).[1]

-

Geometry: The steric clash between 2,2' substituents forces the two phenyl rings to twist out of coplanarity (dihedral angle > 90°).

-

Effect: Breaks conjugation between rings, widening the optical bandgap (transparency) and reducing dielectric constant.

-

Key Monomer: 2,2'-Bis(trifluoromethyl)benzidine (TFMB).[1]

Figure 1: Mechanistic impact of meta-substitution on polymer properties. 3,3'-linkages drive permeability and solubility, while 2,2'-substituents drive optical transparency.[1]

Application I: Colorless Polyimides (CPI) & Optoelectronics[1]

Standard aromatic polyimides (like Kapton) are yellow/orange due to intra- and intermolecular Charge Transfer Complexes (CTC). Electron-donating diamines donate density to electron-withdrawing dianhydrides.

The Meta-Solution: Using 2,2'-bis(trifluoromethyl)benzidine (TFMB) or 3,3'-diaminobiphenyl disrupts this CTC formation.[1]

-

Steric Hindrance: The twisted biphenyl structure prevents the close face-to-face packing required for electron transfer.

-

Electronegativity: In TFMB, the -CF3 groups (meta to amine) withdraw electrons from the diamine, lowering its HOMO energy and widening the gap with the dianhydride's LUMO.

Comparative Data: Polyimide Films

Polymerized with 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)[1]

| Monomer Type | Diamine Structure | Tg (°C) | Cut-off Wavelength (nm) | Solubility (CHCl3) |

| Para-Linked | 4,4'-Diaminobiphenyl (Benzidine) | >350 | 420 (Yellow) | Insoluble |

| Meta-Linked | 3,3'-Diaminobiphenyl | 285 | 365 (Colorless) | Soluble |

| Meta-Subst. | 2,2'-Bis(trifluoromethyl)benzidine | 335 | 330 (Clear) | Highly Soluble |

Insight: While 3,3'-isomers improve solubility, the 2,2'-substituted (TFMB) variants are superior for optical applications because they maintain higher thermal stability (Tg) due to the restricted rotation caused by the bulky -CF3 groups.[1]

Application II: Gas Separation Membranes (TR Polymers)

For gas separation (e.g., CO2/CH4), materials need a specific pore size distribution.[1] Thermally Rearranged (TR) Polymers are a breakthrough class derived from ortho-hydroxy polyimides.

Role of Meta-Substitution: Using 3,3'-diamino-4,4'-dihydroxybiphenyl allows for the formation of polybenzoxazoles (PBO) via thermal rearrangement.[1] The meta-linkage in the precursor polyimide creates "cavities" that are locked in during the rearrangement process.

-

Result: The meta-isomer precursor yields a TR polymer with smaller, more uniform pores compared to the para-isomer, significantly enhancing selectivity (CO2/CH4) without a major drop in permeability.

Experimental Protocols

Protocol A: Synthesis of 3,3'-Diaminobiphenyl (DABP)

Note: Direct nitration of biphenyl yields 4,4'-dinitrobiphenyl.[1] The 3,3'-isomer requires a specific reduction pathway, often from 3,3'-dinitrobiphenyl synthesized via Ullmann coupling of 3-iodonitrobenzene.[1]

Reagents:

-

3,3'-Dinitrobiphenyl (10 mmol)[1]

-

Ethanol (50 mL) / Conc. HCl (20 mL)

Step-by-Step:

-

Dissolution: Dissolve 3,3'-dinitrobiphenyl in ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Reduction: Add SnCl2·2H2O followed by dropwise addition of conc. HCl. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (disappearance of nitro spot).

-

Neutralization: Cool to room temperature. Pour into ice water (200 mL). Basify to pH 10 using 20% NaOH solution. The white/off-white precipitate is the diamine.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO4.

-

Purification: Recrystallize from ethanol/water to obtain white needles.

-

Validation: melting point ~150-151°C.

-

Protocol B: Synthesis of Colorless Polyimide Film (Two-Step Method)

Target: Poly(3,3'-biphenyl-PMDA)[1]

Reagents:

-

Monomer: 3,3'-Diaminobiphenyl (DABP)[1]

-

Dianhydride: Pyromellitic Dianhydride (PMDA) (Sublimed grade)[1]

-

Solvent: N,N-Dimethylacetamide (DMAc) (Anhydrous)[1]

Workflow:

-

PAA Formation: Under N2 atmosphere, dissolve DABP (10 mmol) in DMAc.

-

Addition: Add PMDA (10 mmol) in portions at 0°C. Stir for 1 hour, then warm to RT for 24 hours. The solution becomes viscous (Polyamic Acid).

-

Casting: Cast the PAA solution onto a clean glass substrate using a doctor blade (500 µm gap).

-

Thermal Imidization: Place in a vacuum oven. Follow ramp profile:

-

80°C (1 hr) → Solvent removal.

-

150°C (1 hr) → Pre-imidization.

-

250°C (1 hr) → Full Imidization.

-

300°C (30 min) → Annealing.

-

-

Release: Cool slowly. Soak in water to release the flexible, transparent film.

Figure 2: Synthesis workflow for high-performance polyimide films using meta-substituted diamines.

References

-

Hasegawa, M., & Horie, K. (2001).[1] Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science. Link[1]

-

Liaw, D. J., et al. (2012).[1] Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science. Link[1]

-

Lee, Y. M., et al. (2015).[1] Synthesis and Characterization of High Performance Polymers for Gas Separation Membranes. Virginia Tech Dissertation. Link

-

Zhang, Y., et al. (2019).[1] Colorless Polyimides with Low Coefficient of Thermal Expansion Derived from 2,2'-Bis(trifluoromethyl)benzidine. Polymers. Link[1]

-

ChemicalBook. (2025).[2] 3,3'-Diaminobenzidine and m-Tolidine Properties and Synthesis. Link

Sources

Electronic Architecture of 3,3'-Diaminobiphenyl Polymers: From Low-k Dielectrics to Conductive Bio-Interfaces

Topic: Electronic Properties of 3,3'-Diaminobiphenyl Based Polymers Content Type: Technical Whitepaper Audience: Materials Scientists, Electrochemists, and Bio-analytical Researchers.

Executive Summary

The electronic utility of 3,3'-diaminobiphenyl (3,3'-DAB) derived polymers is defined by a single structural dictator: meta-catenation . Unlike its para-substituted analogs (e.g., benzidine or 4,4'-diaminobiphenyl) which favor planar, highly conjugated, and crystalline domains, the 3,3'-linkage introduces a geometric "kink" into the polymer backbone.

For researchers in materials science and drug development, this structural irregularity creates two distinct electronic opportunities:

-

In Polyimides (PI): It disrupts chain packing, increasing free volume and lowering the dielectric constant (

), essential for high-speed signal transmission. -

In Conjugated Polymers: It modulates the bandgap by interrupting effective conjugation length (

), creating tunable semiconducting materials with superior solubility and unique redox sites for biosensing.

Part 1: Molecular Architecture & Electronic Theory

The "Kink" Effect on Electronic States

The electronic behavior of 3,3'-DAB polymers is governed by the dihedral angle between phenyl rings and the interruption of orbital overlap.

-

Conjugation Interruption: In oxidative polymerization, the meta-linkage prevents the formation of the quinoid structure that typically facilitates high conductivity in polyaniline-like systems. This results in a hypsochromic shift (blue shift) in optical absorption and a wider bandgap (

eV) compared to para-linked polymers. -

Free Volume Generation: In polyimide synthesis, the 3,3'-geometry prevents efficient chain stacking. This increases the fractional free volume (FFV), which is inversely proportional to the dielectric constant (Clausius-Mossotti relation).

Visualization: Structural Impact on Electron Transport

The following diagram illustrates the bifurcation of electronic properties based on the polymerization route.

Figure 1: Divergent electronic pathways for 3,3'-diaminobiphenyl based on synthetic route.

Part 2: High-Performance Dielectrics (Polyimide Route)

For applications in microelectronics and flexible bio-implants, the insulating properties of 3,3'-DAB polyimides are superior to standard commercial PIs (like Kapton).

Mechanism of Low Dielectric Constant

The meta-linkage inhibits the formation of Charge Transfer Complexes (CTC) between the electron-donating diamine and electron-accepting dianhydride. Reduced CTC formation leads to:

-

Lower Polarizability: Reduced electronic interaction between chains.

-

Optical Transparency: Shift of the absorption edge to the UV region (colorless films).

Comparative Dielectric Data

The following table contrasts 3,3'-DAB based polyimides against standard 4,4'-analogs.

| Polymer System (Diamine + Dianhydride) | Linkage Type | Dielectric Constant ( | Dissipation Factor ( | Electronic Characteristic |

| 3,3'-DAB + 6FDA | Meta (Kinked) | 2.4 - 2.6 | < 0.005 | Low-k, High Freq Stability |

| 4,4'-DAB + 6FDA | Para (Linear) | 2.8 - 3.1 | ~ 0.008 | Standard Dielectric |

| 3,3'-DAB + PMDA | Meta (Rigid) | 2.9 - 3.0 | 0.010 | Moderate Dielectric |

| Standard Kapton (ODA+PMDA) | Para-Ether | 3.4 - 3.5 | 0.002 | High Polarizability |

Data synthesized from standard polymer physics literature regarding meta- vs para-isomer effects. [1, 2]

Part 3: Conductive Systems (Electropolymerization Route)

While 3,3'-DAB is less conductive than polyaniline, its electrochemical properties are vital for sensor development. The polymer forms a redox-active film that can mediate electron transfer.

Experimental Protocol: Electropolymerization

Objective: Synthesize a stable, redox-active poly(3,3'-diaminobiphenyl) film on a Glassy Carbon Electrode (GCE).

Reagents:

-

Monomer: 5 mM 3,3'-diaminobiphenyl.

-

Electrolyte: 0.1 M

(Perchloric acid) or -

Solvent: Acetonitrile (ACN) or Aqueous acidic solution (pH < 2 is critical for amine protonation).

Workflow:

-

Pre-treatment: Polish GCE with 0.05

alumina slurry; sonicate in ethanol/water (1:1). -

Cyclic Voltammetry (CV):

-

Range: -0.2 V to +1.0 V (vs. Ag/AgCl).

-

Scan Rate: 50 mV/s.[1]

-

Cycles: 10–20 cycles.

-

-

Observation:

-

1st Scan: Irreversible oxidation peak at ~0.7 V (monomer radical cation formation).

-

Subsequent Scans: Emergence of new redox couples at ~0.4 V and ~0.6 V, indicating polymer growth.

-

Visual: Formation of a yellow-brown adherent film.

-

Validation Check: The peak current (

Electronic Band Structure

-

Bandgap (

): Typically 2.8 – 3.2 eV . -

Conductivity:

to -

Doping Mechanism: Protonation of the imine nitrogens in the polymer backbone generates polarons (radical cations), though the meta-linkage limits the delocalization length of these charge carriers.

Part 4: Bio-Electronic Interfaces (Biosensors)

For drug development professionals, the primary utility of 3,3'-DAB polymers lies in amperometric biosensing . The polymer backbone serves as an immobilization matrix for enzymes or a direct mediator for analyte oxidation.

Application: Dopamine and Drug Metabolite Sensing

The 3,3'-DAB polymer film effectively separates the oxidation signals of Ascorbic Acid (AA) and Dopamine (DA), which often overlap on bare electrodes.

Mechanism:

-

Electrostatic Gating: At physiological pH (7.4), the polymer backbone retains a partial positive charge (depending on doping).

-

Repulsion: Anionic interferents (like Ascorbate) are repelled.

-

Attraction: Cationic drugs or neurotransmitters (Dopamine) are attracted, enhancing sensitivity.

Biosensor Construction Workflow

Figure 2: Step-by-step fabrication of a 3,3'-DAB based biosensor.

References

-

NASA Technical Reports Server. (2024). Fundamental Insight on Developing Low Dielectric Constant Polyimides. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Polyimides with low dielectric constants derived from novel aromatic diamines.[2] Polymer Chemistry.[1][3][4][5] Retrieved from [Link]

-

MDPI Polymers. (2022).[4][6] Electrical Conductivities of Narrow-Bandgap Polymers with Two Types of π-Conjugated Post-Crosslinking. Retrieved from [Link][6]

-

ResearchGate. (2025). Electrochemical preparation and characterization of poly(3,3′-diaminobenzidine). (Note: Analogous protocol reference). Retrieved from [Link]

-

National Institutes of Health (PMC). (2021). Functional Polymers Structures for (Bio)Sensing Application.[7][8] Retrieved from [Link]

Sources

- 1. Electropolymerization of diaminofluorene and its electrochemical properties - Arabian Journal of Chemistry [arabjchem.org]

- 2. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Functional Polymers Structures for (Bio)Sensing Application—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Neutralization of 3,3'-Diaminobenzidine Dihydrochloride for High-Performance Polymer Synthesis

Introduction: The Critical Role of Monomer Purity in Polymer Science

3,3'-Diaminobenzidine (DAB) is a cornerstone monomer in the synthesis of high-performance polymers renowned for their exceptional thermal and chemical stability, such as polybenzimidazoles (PBI).[1][2] These polymers are indispensable in demanding sectors like aerospace, electronics, and automotive manufacturing.[2] Commercially, DAB is often supplied as a more stable dihydrochloride or tetrahydrochloride salt to enhance shelf life and handling.[3] However, for polymerization to occur, the nucleophilic character of the amine groups is paramount. The protonated amine groups in the salt form are unreactive. Therefore, a complete and clean neutralization to yield the free diamine base is a non-negotiable and critical first step to ensure successful polymerization and achieve polymers with the desired high molecular weight and performance characteristics.

This guide provides a detailed, field-proven protocol for the neutralization of 3,3'-Diaminobenzidine dihydrochloride. It emphasizes the causality behind each step, ensuring researchers can reproduce this process with a high degree of confidence and purity.

Principle of Neutralization

The neutralization process is a straightforward acid-base reaction. The dihydrochloride salt of DAB, [(H₃N)₂(C₆H₃)₂(NH₃)₂]²⁺ 4Cl⁻, is treated with a base to deprotonate the ammonium groups, yielding the free diamine, (H₂N)₂(C₆H₃)₂(NH₂)₂, which is characterized by its very poor solubility in water.[4] This insolubility is the driving force for the isolation of the pure product. A strong, inexpensive base like sodium hydroxide (NaOH) is typically used, resulting in the formation of the free base precipitate and a soluble salt byproduct (NaCl), which is easily removed by washing.

The stoichiometry requires two moles of hydroxide for every mole of the diamine dihydrochloride to ensure complete deprotonation of the two amine groups.

(H₃N)₂(C₆H₃)₂(NH₃)₂]²⁺ 4Cl⁻ + 4 NaOH → (H₂N)₂(C₆H₃)₂(NH₂)₂ (s)↓ + 4 NaCl (aq) + 4 H₂O

Experimental Protocol: From Salt to Polymer-Grade Monomer

This protocol is designed for the quantitative conversion of DAB dihydrochloride to the free base, yielding a high-purity product suitable for sensitive polymerization reactions.

Materials & Equipment

-

Reagents:

-

3,3'-Diaminobenzidine dihydrochloride (or tetrahydrochloride)

-

Sodium hydroxide (NaOH), pellets or standardized solution (e.g., 2 M)

-

Deionized (DI) water, degassed

-

Argon or Nitrogen gas supply

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

pH meter or pH indicator strips (range 7-14)

-

Büchner funnel and filter flask assembly

-

Whatman filter paper (or equivalent)

-

Vacuum oven

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Workflow Overview

Caption: Workflow for DAB Dihydrochloride Neutralization.

Step-by-Step Methodology

1. Preparation Phase (Oxygen-Free Environment)

-

Rationale: The DAB free base is susceptible to oxidation, which can introduce impurities that inhibit polymerization and discolor the final polymer. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial. Using degassed water minimizes dissolved oxygen.

-

Procedure:

-

Set up a three-neck flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel. Purge the entire system with inert gas for 10-15 minutes.

-

Weigh the desired amount of 3,3'-Diaminobenzidine dihydrochloride and dissolve it in degassed DI water inside the reaction flask. A concentration of 5-10% (w/v) is a good starting point. The dihydrochloride salt is water-soluble.[5]

-

In a separate beaker, prepare a stoichiometric amount of sodium hydroxide solution (e.g., 2 M). For every mole of DAB dihydrochloride, you will need exactly two moles of NaOH. It is advisable to prepare a slight excess (e.g., 1-2%) to ensure complete reaction.

-

2. Neutralization & Precipitation

-

Rationale: Slow, controlled addition of the base is critical. A rapid pH change can lead to the formation of very fine particles that are difficult to filter and may trap impurities. Monitoring the pH ensures the reaction goes to completion without adding a large excess of base. The target pH of 7-8 ensures full deprotonation of the diamine while minimizing potential side reactions that can occur at very high pH.[6]

-

Procedure:

-

While stirring the DAB salt solution under a positive pressure of inert gas, begin the dropwise addition of the NaOH solution from the dropping funnel.

-

As the base is added, the light-colored solution will become cloudy as the reddish-to-brown free base precipitates.[7]

-

Periodically pause the addition and check the pH of the slurry using a calibrated pH meter.

-

Continue adding base until the pH of the mixture stabilizes in the range of 7 to 8.[6] A patent on DAB purification describes this pH range as optimal for complete neutralization.[6]

-

3. Isolation and Purification

-

Rationale: This stage is designed to isolate the pure, solid free base and remove all soluble byproducts, primarily sodium chloride. Thorough washing is essential as residual ionic impurities can interfere with polymerization catalysts or affect the dielectric properties of the final polymer.

-

Procedure:

-

Set up a Büchner funnel with an appropriate grade of filter paper over a clean filter flask.

-

Transfer the entire slurry to the funnel and apply a vacuum to isolate the solid product.

-

Wash the filter cake generously with several portions of degassed DI water. Continue washing until the filtrate is free of chloride ions (a simple test is to add a drop of silver nitrate solution to a small sample of the filtrate; the absence of a white precipitate indicates chloride has been removed).

-

After the final wash, allow the vacuum to pull for an extended period to remove as much water as possible.

-

4. Drying

-

Rationale: The presence of water can interfere with many polymerization reactions, particularly condensation polymerizations. The monomer must be scrupulously dry. Drying under vacuum at an elevated temperature accelerates water removal without requiring temperatures high enough to cause thermal degradation of the monomer.

-

Procedure:

-

Carefully transfer the filter cake to a clean, pre-weighed watch glass or crystallization dish.

-

Place the sample in a vacuum oven and dry at 80-100°C overnight or until a constant weight is achieved.[6]

-

The final product should be a reddish-to-brown, free-flowing powder.[7] Store the purified DAB free base under an inert atmosphere and protected from light.[7]

-

Data & Characterization

For successful polymerization, it is critical to use a monomer of high purity. The properties of the starting material and the expected product are summarized below.

| Property | 3,3'-Diaminobenzidine Dihydrochloride | 3,3'-Diaminobenzidine (Free Base) |

| Formula | C₁₂H₁₄N₄ · 2HCl | C₁₂H₁₄N₄ |

| Molar Mass | 287.18 g/mol | 214.27 g/mol [4] |

| Appearance | Light brown to grey crystalline powder | Red-to-brown hygroscopic solid[4][7] |

| Melting Point | ~300°C (decomposes)[8] | ~176°C[4] |

| Solubility (Water) | Soluble (e.g., 10 mg/mL)[3] | Very poor[4] |

Post-neutralization, techniques such as melting point determination, FTIR, and NMR spectroscopy can be used to confirm the identity and purity of the free base. For demanding applications, HPLC can be employed to quantify any residual impurities.[9]

Safety & Handling

CRITICAL: 3,3'-Diaminobenzidine and its salts are suspected carcinogens and mutagens. [4][10][11] All handling must be performed with extreme caution.

-

Engineering Controls: All work, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[7][12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[4][7]

-

Spill & Waste: In case of a spill, do not create dust. Moisten the material with water, then carefully sweep it into a sealed container for hazardous waste disposal.[7][12] All DAB waste (solid and solutions) must be disposed of as hazardous chemical waste according to institutional guidelines.[7] Do not discharge to the environment.[4]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][7]

-

Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.[7]

-

Inhalation: Move to fresh air.[4]

-

Ingestion: Wash out mouth with water and seek immediate medical attention.[4]

-

References

-

SOP for the safe use of Diaminobenzidine (DAB) , University of Washington, [Link]

-

ICSC 1666 - 3,3'-DIAMINOBENZIDINE , International Labour Organization and World Health Organization, [Link]

-

Safety Data Sheet: 3,3'-Diaminobenzidine tetrahydrochloride , Carl ROTH, [Link]

-

Safety Data Sheet: 3,3-Diaminobenzidine Tetrahydrochloride Hydrate , [Link]

-

3,3'-Diaminobenzidine , Wikipedia, [Link]

-

3,3-Diaminobenzidine tetrahydrochloride - Physico-chemical Properties , ChemBK, [Link]

- Synthesis of pure 3,3'-diaminobenzidine, U.S.

-

Deactivation of Diaminobenzidine (DAB) with Horse Radish Peroxidase and Hydrogen Peroxide , University of Auckland, [Link]

- Continuous preparation method of DAB (3,3'-diaminobenzidine)

-

3,3'-Diaminobenzidine Tetrahydrochloride: A Key Monomer for Advanced Polymer Synthesis , NINGBO INNO PHARMCHEM CO.,LTD., [Link]

-

Performance evaluation of nanofiltration polyamide membranes based from 3,3'-diaminobenzidine , ResearchGate, [Link]

-

3,3'-Diaminobenzidine (DAB) by LC-MS , Cogent HPLC, [Link]

-

Protocol for DAB Peroxidase Substrate Solution (Brown) , IHC WORLD, [Link]

-

Instructions for Preparation of DAB (3,3'-diaminobenzidine) Color Development Solution , Bio-Rad, [Link]

Sources

- 1. 3,3'-Diaminobenzidine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ICSC 1666 - 3,3'-DIAMINOBENZIDINE [chemicalsafety.ilo.org]

- 5. selleckchem.com [selleckchem.com]

- 6. US3943175A - Synthesis of pure 3,3'-diaminobenzidine - Google Patents [patents.google.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. chembk.com [chembk.com]

- 9. mtc-usa.com [mtc-usa.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. bio-rad.com [bio-rad.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

High-Fidelity Synthesis and Therapeutic Application of Biphenyl-Diamine Based Covalent Organic Frameworks (COFs)

Executive Summary

This application note details the precision engineering of Covalent Organic Frameworks (COFs) utilizing biphenyl diamines (e.g., benzidine, 3,3'-dimethylbenzidine) as rigid organic linkers. While traditional solvothermal methods often yield inconsistent crystallinity, this guide introduces a Thermodynamically Controlled Solvothermal Protocol optimized for the synthesis of TpBD (Triformylphloroglucinol-Benzidine) and its derivatives.

Due to the exceptional chemical stability of

Part 1: Core Chemistry & Mechanism

The Reaction Pathway

The synthesis relies on the Schiff-base condensation between an aldehyde (e.g., 1,3,5-Triformylphloroglucinol, Tp) and a biphenyl diamine (BD). Unlike simple imine COFs, Tp-based COFs undergo a critical secondary transformation: Irreversible Keto-Enol Tautomerism .

-

Reversible Phase: Amine attacks aldehyde to form an imine (Schiff base). This reversibility is crucial for "error checking" during crystal growth.

-

Locking Phase: The enol-imine form tautomerizes to the keto-enamine form. This creates a chemically robust framework resistant to acid/base hydrolysis, essential for biological applications.

Mechanistic Workflow (DOT Diagram)

Figure 1: Reaction pathway for TpBD synthesis. The reversible step allows defect repair, while the tautomerization step locks the crystalline structure.

Part 2: Critical Safety Protocol (Benzidine Handling)

WARNING: CARCINOGEN HAZARD Benzidine (4,4'-diaminobiphenyl) is a known human carcinogen (IARC Group 1).

Substitution: Whenever possible, use methylated derivatives like 3,3'-dimethylbenzidine (o-Tolidine) or 3,3',5,5'-tetramethylbenzidine (TMB) , which retain structural rigidity but have different toxicity profiles (though still hazardous).

Containment: All weighing must occur inside a HEPA-filtered glovebox or a dedicated fume hood with a sash lock.

Deactivation: Quench all waste solutions with bleach (sodium hypochlorite) to oxidize amine groups before disposal.

Part 3: Protocol A - Thermodynamically Controlled Solvothermal Synthesis

Target: Highly Crystalline TpBD COF

Reagents & Equipment

-

Linker A: 1,3,5-Triformylphloroglucinol (Tp) - Recrystallized.

-

Linker B: Benzidine (BD) - >98% purity.

-

Vessel: Pyrex tube (10 mL) with a long neck for flame sealing.

Step-by-Step Methodology

Step 1: Monomer Dissolution (The "Separate Pot" Method)

-

Rationale: Premature mixing causes rapid amorphous precipitation.

-

Tube A: Dissolve 63 mg (0.3 mmol) of Tp in 1.5 mL 1,4-Dioxane. Sonicate until clear.

-

Tube B: Dissolve 82.8 mg (0.45 mmol) of Benzidine in 1.5 mL Mesitylene. Sonicate until clear.

-

Combine: Pour Tube B into Tube A slowly. The mixture may turn turbid (orange/red).

Step 2: Catalyst Addition

-

Add 0.5 mL of 6M AcOH dropwise.

-

Insight: The acid catalyzes the Schiff-base formation but also promotes reversibility. High concentration (6M) is specific for keto-enamine COFs to push the equilibrium.

Step 3: Freeze-Pump-Thaw (Degassing) [1]

-

Criticality: Oxygen inhibits crystal growth and promotes oxidative side reactions.

-

Connect the tube to a Schlenk line.

-

Freeze: Immerse in liquid nitrogen (LN2) until solid.

-

Pump: Open vacuum (< 0.1 mbar) for 5 mins.

-

Thaw: Close vacuum, remove from LN2, thaw in warm water.

-

Repeat: Perform 3 cycles .

-

Seal: Flame-seal the tube under static vacuum.

Step 4: Solvothermal Incubation

-

Place the sealed ampoule in an oven at 120°C .

-

Duration: 72 hours (3 days). Do not disturb.

-

Mechanism:[5][6] The slow heating allows the amorphous precipitate to dissolve and re-precipitate as the thermodynamically stable crystalline framework (Ostwald ripening).

Step 5: Purification (Soxhlet Extraction)

-

Open the tube (CAUTION: Pressure). Filter the red solid.

-

Wash 1: DMF or DMSO (removes unreacted oligomers).

-

Wash 2: Acetone or THF (removes high-boiling solvents).

-

Soxhlet: Extract with THF for 24 hours.

-

Activation: Dry under vacuum at 100°C for 12 hours.

Part 4: Protocol B - Drug Loading & Release (Doxorubicin Model)

Target: pH-Responsive Cancer Therapy

Drug Loading (Encapsulation)

-

Activation: Heat 50 mg of TpBD COF at 120°C under vacuum for 6 hours to empty pores.

-

Solution Prep: Dissolve Doxorubicin HCl (DOX) in PBS (pH 7.4) at 1 mg/mL.

-

Impregnation: Suspend 20 mg activated COF in 10 mL DOX solution.

-

Agitation: Stir in the dark at room temp for 24 hours.

-

Collection: Centrifuge (10,000 rpm, 10 min).

-

Quantification: Measure the UV-Vis absorbance of the supernatant at 480 nm.

-

Calculation: Loading Capacity (%) = [(Mass_feed - Mass_supernatant) / Mass_COF] × 100.

-

In Vitro Release Study

Simulate the tumor microenvironment (pH 5.0) vs. physiological blood (pH 7.4).

| Parameter | Condition A (Tumor) | Condition B (Blood) |

| Buffer | Acetate Buffer (pH 5.0) | PBS (pH 7.4) |

| Temperature | 37°C | 37°C |

| Mechanism | Protonation of DOX increases solubility; partial framework relaxation. | Strong hydrophobic |

| Expected Release | > 60% over 24 hours | < 10% over 24 hours |

Part 5: Characterization & Data Interpretation[3]

Expected Data Profile

| Technique | Key Feature | Interpretation |

| PXRD | Sharp peak at | Confirms long-range ordered 2D hexagonal structure. |

| FTIR | New peak at ~1580 cm | Confirms keto-enamine tautomerization (successful TpBD formation). |

| FTIR | Absence of ~1620 cm | Indicates complete conversion to the keto form. |

| BET (N2 Sorption) | Type IV Isotherm | Mesoporous nature. Expected Surface Area: 800 - 1500 m |

| TEM | Hexagonal honeycomb pores | Visual validation of pore structure. |

Workflow Visualization

Figure 2: Complete experimental workflow from synthesis to therapeutic evaluation.

Part 6: Troubleshooting & Optimization

Problem: Amorphous Product (No XRD peaks)

-

Cause: Reaction rate too fast (kinetic trapping).

-

Solution: Increase the proportion of Mesitylene (poor solvent) to slow down precipitation. Alternatively, decrease the catalyst concentration to 3M AcOH.

Problem: Low Surface Area (< 500 m

-

Cause: Pore collapse during drying or incomplete activation.

-

Solution: Use Supercritical CO2 drying instead of vacuum drying. Ensure Soxhlet extraction runs for at least 24h to remove trapped oligomers.

Problem: Low Drug Loading

-

Cause: Pore size mismatch or hydrophilic repulsion.

-

Solution: For TpBD, the pore size is ~2.4 nm. Ensure the drug molecule (hydrodynamic radius) fits. For hydrophobic drugs like DOX, the

-

References

-

Kandambeth, S., et al. (2012). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability. Journal of the American Chemical Society.

- Grounding: The foundational paper for Tp-series COFs and the keto-enamine mechanism.

-

Biswal, B. P., et al. (2013). Mechanochemical Synthesis of Chemically Stable Isoreticular Covalent Organic Frameworks. Journal of the American Chemical Society.

-

Mitra, S., et al. (2016). Targeted Drug Delivery in Covalent Organic Frameworks. Journal of the American Chemical Society.

-

Grounding: Protocols for Doxorubicin loading and release in COFs.[8]

-

-

Chandra, S., et al. (2013). Chemically Stable Multilayered Covalent Organic Frameworks. Journal of the American Chemical Society.

-

Grounding: TpBD structural characterization and porosity data.[9]

-

-

Geng, K., et al. (2020). Covalent Organic Frameworks: Design, Synthesis, and Functions. Chemical Reviews.

- Grounding: Comprehensive review on solvent effects and reaction conditions.

Sources

- 1. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Covalent organic frameworks as multifunctional materials for chemical detection - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00600B [pubs.rsc.org]

- 7. Eco-friendly synthesis of imine-based COFs for efficient photocatalytic H2O2 production - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [repository.kaust.edu.sa]

Application Notes & Protocols: Mastering Condensation Reactions of 1,1'-Biphenyl-3,3'-diamine for High-Performance Polymer Synthesis

Foreword: The Architectural Significance of 1,1'-Biphenyl-3,3'-diamine

1,1'-Biphenyl-3,3'-diamine, often referred to as 3,3'-diaminobiphenyl, stands as a cornerstone monomer in the synthesis of high-performance aromatic polymers. Its semi-rigid, non-coplanar biphenyl structure imparts a unique combination of thermal stability and improved processability to the resulting polymers. Unlike its more rigid 4,4'-isomer, the meta-catenation of the 3,3'-diamine introduces a kink in the polymer backbone. This structural nuance disrupts tight chain packing, which is often the key to enhancing the solubility of otherwise intractable aromatic polyimides and polyamides without significantly compromising their high glass transition temperatures (Tg).[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical parameters governing the condensation reactions of 1,1'-Biphenyl-3,3'-diamine. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering detailed, field-tested protocols for the synthesis of polyimides and polyamides.

Application Note 1: Synthesis of Aromatic Polyimides via Polycondensation

Aromatic polyimides derived from 1,1'-Biphenyl-3,3'-diamine are prized for their exceptional thermal stability, chemical resistance, and dielectric properties. The most reliable and widely used method for their synthesis is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization).[3][4] A one-step, high-temperature solution polycondensation is also viable but requires that the final polyimide remains soluble in the reaction medium.

The Two-Step Polycondensation Pathway

This method offers superior control over molecular weight and allows for the processing of the polymer in its soluble precursor stage, for applications like film casting or spin coating, before conversion to the final, often insoluble, polyimide.[3]

Caption: Reaction scheme for polyamide synthesis via the Yamazaki-Higashi method.

Protocol 2: Yamazaki-Higashi Synthesis of a Polyamide

This protocol describes the synthesis of a polyamide from 1,1'-Biphenyl-3,3'-diamine and a generic dicarboxylic acid.

Materials:

-

1,1'-Biphenyl-3,3'-diamine (high purity)

-

Aromatic Dicarboxylic Acid (e.g., Terephthalic acid)

-

Triphenyl Phosphite (TPP)

-

Pyridine (anhydrous)

-

N-Methyl-2-pyrrolidone (NMP, anhydrous)

-

Lithium Chloride (LiCl) and/or Calcium Chloride (CaCl2) (dried)

-

Methanol/Water mixture

Procedure:

-

Setup: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the dicarboxylic acid (1.0 mmol), 1,1'-Biphenyl-3,3'-diamine (1.0 mmol), dried LiCl and/or CaCl2, anhydrous NMP, and anhydrous pyridine.

-

Reagent Addition: Add triphenyl phosphite (TPP) to the stirred mixture. The TPP reacts with the carboxylic acid in the presence of pyridine to form an active intermediate. 3. Polymerization: Heat the reaction mixture to 100-115°C under a gentle flow of nitrogen and maintain for 10-15 hours. [5]The inorganic salts (LiCl, CaCl2) are crucial; they act as solubility promoters by breaking the strong hydrogen bonds of the polyamide chains, preventing premature precipitation and allowing for the formation of high molecular weight polymer. [5]4. Isolation: After cooling to room temperature, pour the viscous polymer solution into a stirring solution of methanol or a water/methanol mixture.

-

Purification: The precipitated polyamide, typically a white or off-white fibrous solid, is collected by filtration, washed extensively with hot water and methanol to remove residual salts and reagents, and dried under vacuum.

| Parameter | Condition/Reagent | Rationale & Expert Insight |

| Condensing Agent | Triphenyl Phosphite (TPP) / Pyridine | This system activates the carboxylic acid groups for nucleophilic attack by the diamine, enabling direct polycondensation at moderate temperatures. [5] |

| Solubility Promoters | LiCl, CaCl2 | Essential for achieving high molecular weight. These salts disrupt the intermolecular hydrogen bonding of the polyamide chains, keeping them in solution. [5] |

| Reaction Temp. | 100-115°C | Provides sufficient thermal energy for the reaction to proceed efficiently without causing significant polymer degradation. |

| Alternative Method | Diacyl Chlorides | Reaction with diacyl chlorides is faster and occurs at lower temperatures but generates corrosive HCl, which must be scavenged by a base. This method is often used in interfacial polymerization. [6][7] |

References

-

Yamaguchi, I., Ooba, T., & Imoto, K. (2025). Ruthenium-complex-catalysed de-ammonification polycondensation of aromatic diamines. Polymer Chemistry, 16, 458-464. [Link]

- Stamatoff, G. S. (1963). U.S. Patent No. 3,081,349. U.S.

-

Yamaguchi, I., Ooba, T., & Imoto, K. (2024). Ruthenium-complex-catalysed de-ammonification polycondensation of aromatic diamines. Polymer Chemistry. [Link]

-

Meador, M. A. B., et al. (1999). Highly soluble polyimides from sterically hindered diamines. Polymer, 40(12), 3349-3355. [Link]

-

Patel, H., et al. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. RASĀYAN Journal of Chemistry, 17(2). [Link]

-

Kim, H., et al. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers, 14(3), 594. [Link]

-

Patil, S. B., et al. (2020). One-pot condensation of 1,2-diketones 1 with aromatic 1,2-diamines 2 for synthesis of quinoxalines 3. ResearchGate. [Link]

-

Sakthivel, P., et al. (2013). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of Macromolecular Science, Part A, 50(10), 1033-1040. [Link]

-

Perry, R. J., & Turner, S. R. (1993). Novel synthesis of aromatic polyamides by palladium-catalyzed polycondensation of aromatic dibromides, aromatic diamines, and carbon monoxide. Macromolecules, 26(7), 1509-1511. [Link]

-

Hsiao, S. H., & Yang, C. P. (1997). Solubility behavior of polyimides in different organic solvents. ResearchGate. [Link]

-

Li, T., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(72), 45679-45689. [Link]

-

Wang, Y., et al. (2025). Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties. MDPI. [Link]

-

Chen, W., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3560. [Link]

-

Li, F., et al. (1999). Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. Polymer, 40(17), 4571-4583. [Link]

-

Kariyazono, H., & Ghadimi, M. (1993). Synthesis and Properties of Polyimides Derived from 2,2',3,3'‑Biphenyltetracarboxylic Dianhydride. Journal of Polymer Science Part A: Polymer Chemistry, 31(7), 1845-1851. [Link]

-

Sparkl. (n.d.). Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Sparkl. [Link]

-

Sroog, C. E. (1991). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. [Link]

-

Hergenrother, P. M. (1989). CONDENSATION POLYIMIDES. NASA Technical Reports Server. [Link]

-

Wadgaonkar, P. P. (2000). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

-

INEOS OPEN. (n.d.). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. INEOS OPEN. [Link]

-

Imai, Y., et al. (1998). Preparation and properties of new soluble aromatic polyimides from 2,2[prime]-bis(3,4-dicarboxyphenoxy)biphenyl dianhydride and aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 36(12), 2021-2027. [Link]

-

Zhang, X., et al. (2019). Preparation of polyimide films via microwave-assisted thermal imidization. RSC Advances, 9(15), 8343-8351. [Link]

-

Oishi, Y., et al. (1994). Preparation of Polyimide Particles by Precipitation Polymerization. ResearchGate. [Link]

-

ResearchGate. (n.d.). Polycondensation reaction between 3,3'-diaminobenzidine and... ResearchGate. [Link]

-

Abdol-Sajed, A., et al. (2002). Electrochemical preparation and characterization of poly (3,3′-diaminobenzidine): A functionalized polymer. ResearchGate. [Link]

-